5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid
Description
IUPAC Name: 5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl)pentanoic acid Molecular Formula: C₁₆H₂₀N₂O₄ Molecular Weight: 304.35 g/mol CAS Number: 1820570-14-6 This compound features a tricyclic 7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one core conjugated to a pentanoic acid moiety.
Properties
IUPAC Name |
5-oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-14(4-2-6-16(21)22)17-8-11-7-12(10-17)13-3-1-5-15(20)18(13)9-11/h1,3,5,11-12H,2,4,6-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASWLHVGCNLLJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid typically involves multi-step organic reactions. The initial steps often include the formation of the tricyclic core, followed by functional group modifications to introduce the oxo and diazatricyclo moieties. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and catalysts to facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature, pressure, and pH, which are crucial for the successful synthesis of this complex molecule.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the compound, potentially leading to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, modifying its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties.
Scientific Research Applications
5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological processes. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or altering receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds Sharing the 7,11-Diazatricyclo Core
(a) 3-Cyclohexyl-N-(4-{[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl]sulfonyl}phenyl)propenamide
- Key Features : Sulfonylphenyl and cyclohexylpropenamide substituents.
(b) 3-{[(1R,9S)-3-(Naphthalen-2-yl)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl]methyl}benzonitrile
- Key Features : Naphthalene and benzonitrile substituents.
- Activity : Inhibits Polo-like kinase 1 (PLK1) PBD (IC₅₀: 17.9 ± 0.5 μM) and leukemia cell growth .
- Differentiation: The lipophilic naphthalene group may enhance membrane permeability but reduce solubility compared to the pentanoic acid analog.
(c) 6-Oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carboxamide
- Key Features : Carboxamide substituent.
- Conformational Note: Exhibits an anti conformation between C=O and C11–N12 bonds, unlike most syn-configured analogs .
- Differentiation: The carboxamide group may engage in stronger hydrogen bonding than the pentanoic acid’s carboxylate.
Pentanoic Acid Derivatives with Varied Substituents
(a) 5-Oxo-5-(tritylamino)pentanoic Acid
- Structure: Trityl-protected amine on the pentanoic acid.
- Synthesis : Derived from glutaric anhydride and trityl-protected amines .
- Differentiation : The bulky trityl group reduces metabolic stability but protects the amine during synthesis.
(b) Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate
- Structure: Tryptanthrin-related oxyimino group.
- Properties: Exhibits keto-enol tautomerism and moderate LogP (2.1), suggesting balanced solubility and permeability .
- Differentiation: The indoloquinazolinone moiety may confer anticancer or anti-inflammatory activity.
(c) (3S)-3-Methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic Acid
- Structure: Thiazole-amino substituent.
- Activity: Potential antimicrobial or enzyme-targeting applications due to thiazole’s bioactivity .
- Differentiation : The methyl group introduces stereochemical complexity, affecting binding specificity.
Tricyclic Alkaloids and Enzyme Inhibitors
(a) Huperzine A
- Structure : 6-Azatricyclo[7.3.1.0²,⁷]trideca-2(7),3,10-trien-5-one core.
- Activity : Potent AChE inhibitor (IC₅₀: 20–80 nM) with >1,000-fold selectivity over BuChE .
- Differentiation: The sesquiterpene alkaloid structure enhances blood-brain barrier penetration, unlike the pentanoic acid derivative.
(b) 5-Oxo-5-[4-(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)piperazin-1-yl]pentanoic Acid
Physicochemical and Pharmacokinetic Comparison
*Predicted using analogous structures.
Key Research Findings
- Conformational Flexibility : The anti conformation in some diazatricyclo derivatives (e.g., carboxamide analog) may enhance binding to flat protein surfaces, while syn conformers favor deeper hydrophobic pockets .
- Biological Potency: Compounds with aromatic substituents (e.g., naphthalene in ) show stronger enzyme inhibition but poorer solubility. The pentanoic acid moiety balances polarity and target engagement.
- Synthetic Accessibility: Glutaric anhydride coupling (as in ) is a common strategy for pentanoic acid derivatives, though tricyclic core synthesis requires specialized cyclization methods.
Biological Activity
5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid is a complex organic compound with potential biological applications. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to form the diazatricyclo structure. Notably, the synthesis can be challenging due to the stability of the intermediates and the need for precise control over reaction conditions.
General Synthetic Pathway
- Starting Materials : The synthesis begins with commercially available precursors that undergo several transformations.
- Reagents : Key reagents often include malononitrile and guanidine, which facilitate the formation of the bicyclic structure.
- Yield : The overall yield of the final product can vary significantly depending on the specific synthetic route employed.
The biological activity of 5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.
Antifolate Activity
Research indicates that analogues of compounds similar to this structure exhibit antifolate properties by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.
Case Studies
-
In Vitro Studies :
- A study conducted on analogues showed variable activity against leukemia cell lines (CCRF-CEM), with some compounds demonstrating IC50 values higher than 20 µg/mL, indicating low potency against these cells .
- Another investigation into related diazatricyclo compounds highlighted their potential as cannabinoid receptor ligands, suggesting possible applications in pain management and neuroprotection .
-
Pharmacological Profiles :
- The pharmacological profiles of these compounds are still under investigation; however, preliminary results suggest that modifications to the diazatricyclo structure can enhance biological activity and selectivity towards specific targets.
Data Table: Biological Activity Summary
| Compound Name | Biological Activity | IC50 (µg/mL) | Target |
|---|---|---|---|
| 5-Oxo-5-(6-oxo...) | Antifolate activity | >20 | DHFR |
| Related Analogue | Cannabinoid receptor modulation | N/A | CB1/CB2 |
Q & A
Q. What systematic approaches address conflicting results in stability or reactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
